83-Fold Subtype Selectivity: VUF10166 Binding Affinity Discriminates 5-HT3A from 5-HT3AB Receptors
In direct head-to-head radioligand binding assays using [³H]granisetron, VUF10166 exhibited a Ki of 0.04 nM at human 5-HT3A receptors but a Ki of 22 nM at human 5-HT3AB receptors, representing an 83-fold difference in affinity [1]. In contrast, the conventional 5-HT3 antagonist granisetron shows comparable affinity for both receptor subtypes (Ki values within 2-fold) [2].
| Evidence Dimension | Binding affinity (Ki) for 5-HT3 receptor subtypes |
|---|---|
| Target Compound Data | Ki = 0.04 nM (5-HT3A); Ki = 22 nM (5-HT3AB) |
| Comparator Or Baseline | Granisetron: Ki ≈ 1-2 nM for both 5-HT3A and 5-HT3AB (no significant subtype selectivity) |
| Quantified Difference | 83-fold lower affinity for 5-HT3AB vs. 5-HT3A (VUF10166); <2-fold difference for granisetron |
| Conditions | [³H]granisetron competition binding assay; human 5-HT3A and 5-HT3AB receptors heterologously expressed in HEK293 cells |
Why This Matters
This 83-fold selectivity enables unambiguous pharmacological discrimination between 5-HT3A and 5-HT3AB receptor populations, a capability not available with conventional non-selective 5-HT3 antagonists.
- [1] Thompson AJ, Verheij MH, de Esch IJ, Lummis SC. VUF10166, a novel compound with differing activities at 5-HT3A and 5-HT3AB receptors. J Pharmacol Exp Ther. 2012 May;341(2):350-9. View Source
- [2] Thompson AJ, Verheij MH, van Muijlwijk-Koezen JE, Lummis SC, Leurs R, de Esch IJ. Structure-activity relationships of quinoxaline-based 5-HT3A and 5-HT3AB receptor-selective ligands. ChemMedChem. 2013 Jun;8(6):946-55. View Source
